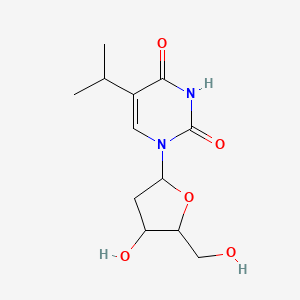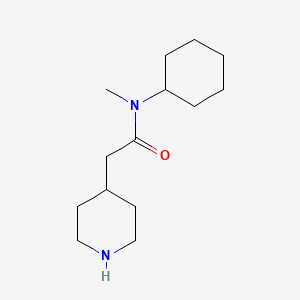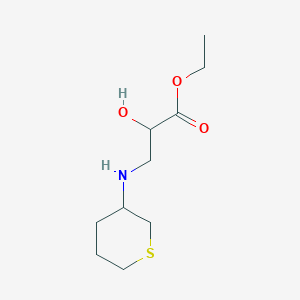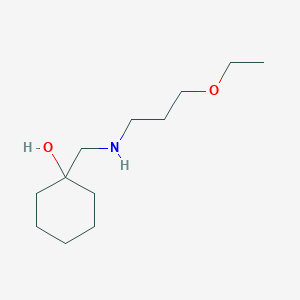
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a 3-ethoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of cyclohexanone with formaldehyde and a primary amine (3-ethoxypropylamine) under acidic conditions to form the aminomethyl intermediate.
Reduction: The aminomethyl intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride)
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamines
Substitution: N-substituted cyclohexylamines
Wissenschaftliche Forschungsanwendungen
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell membranes, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes, thereby altering biochemical pathways.
Membrane Interaction: Integrating into cell membranes and affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-(((3-Methoxypropyl)amino)methyl)cyclohexan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(((3-Propyl)amino)methyl)cyclohexan-1-ol: Lacks the ethoxy group, resulting in different reactivity and applications.
Uniqueness: The presence of the 3-ethoxypropyl group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C12H25NO2 |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-[(3-ethoxypropylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO2/c1-2-15-10-6-9-13-11-12(14)7-4-3-5-8-12/h13-14H,2-11H2,1H3 |
InChI-Schlüssel |
ZSKZQQFVGXUGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNCC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



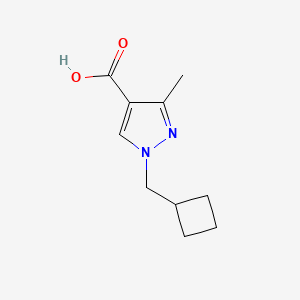
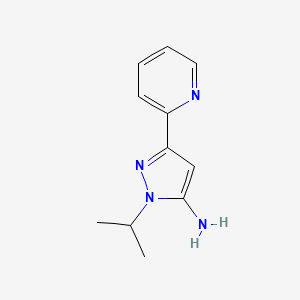
![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)

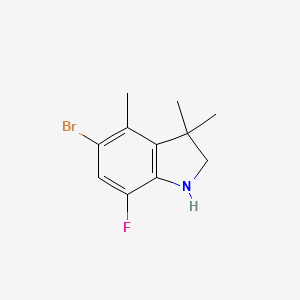
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
